5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(5-Chloropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyrazole and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 5-chloropyridine-2-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloropyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-(5-Chloropyridin-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
5-(Chloropyridin-2-yl-carbamoyl)pyrazine: This compound shares a similar pyridine and pyrazole structure but differs in the functional groups attached.
2-(5-Chloropyridin-2-yl)acetic acid: Another compound with a chloropyridine moiety, but with different chemical properties and applications.
Uniqueness
5-(5-Chloropyridin-2-yl)-1H-pyrazol-3-amine is unique due to its specific combination of the pyrazole and chloropyridine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7ClN4 |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H7ClN4/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7/h1-4H,(H3,10,12,13) |
InChI Key |
PYCFGMHDXFXMPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC(=NN2)N |
Origin of Product |
United States |
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